

Solubility Profile of Levetiracetam-d3 in Organic Solvents: A Technical Guide

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Compound of Interest

Compound Name: *Levetiracetam-d3*

Cat. No.: *B1146525*

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Disclaimer: This document provides a comprehensive overview of the solubility of Levetiracetam. Specific quantitative solubility data for its deuterated analogue, **Levetiracetam-d3**, is not readily available in published scientific literature. **Levetiracetam-d3** is primarily utilized as an internal standard in analytical testing, where precise saturation solubility data is often not determined. However, it is scientifically reasonable to assume that the solubility characteristics of **Levetiracetam-d3** are highly similar to those of Levetiracetam due to the negligible impact of deuterium substitution on the physicochemical properties that govern solubility.

This guide is intended for researchers, scientists, and professionals in drug development, offering detailed data on Levetiracetam's solubility in various organic solvents, experimental methodologies for solubility determination, and a visual representation of the experimental workflow.

Quantitative Solubility of Levetiracetam

The solubility of Levetiracetam has been documented in a range of organic solvents. The data presented below has been compiled from various sources to provide a comparative overview.

General Solubility Data

The following table summarizes the qualitative and quantitative solubility of Levetiracetam in several common organic and aqueous solvents.

Solvent	Solubility Description	Quantitative Solubility (g/100 mL)	Quantitative Solubility (mg/mL)
Water	Very soluble	104.0	1040
Chloroform	Freely soluble	65.3	653
Methanol	Freely soluble	53.6	536
Ethanol	Soluble	16.5	165
Acetonitrile	Sparingly soluble	5.7	57
n-Hexane	Practically insoluble	-	-
Dimethyl Sulfoxide (DMSO)	Soluble	-	~20
Dimethylformamide (DMF)	Soluble	-	~20
PBS (pH 7.2)	Soluble	-	~10

Data compiled from multiple sources[1][2][3][4][5]. Note that some values are approximations.

Mole Fraction Solubility of Levetiracetam at Various Temperatures

A detailed study employing a static gravimetric method has determined the mole fraction solubility of Levetiracetam in ten different organic solvents across a temperature range of 283.15 K to 323.15 K. This data is invaluable for understanding the thermodynamic properties of Levetiracetam's dissolution.

Solvent	283.1 5 K	288.1 5 K	293.1 5 K	298.1 5 K	303.1 5 K	308.1 5 K	313.1 5 K	318.1 5 K	323.1 5 K
Methanol	0.2105	0.2281	0.2471	0.2677	0.2901	0.3144	0.3408	0.3888	0.4131
Ethanol	0.1856	0.2011	0.2178	0.2359	0.2555	0.2768	0.2999	0.3391	0.3614
n-Propanol	0.1724	0.1868	0.2024	0.2193	0.2376	0.2575	0.2791	0.3133	0.3341
Isopropanol	0.1419	0.1539	0.1668	0.1808	0.1961	0.2127	0.2309	0.2574	0.2746
Acetone	0.8981	0.9736	1.055	1.143	1.238	1.341	1.453	1.630	1.739
Acetonitrile	0.2781	0.3015	0.3268	0.3541	0.3836	0.4154	0.4498	0.5048	0.5385
Ethyl Acetate	0.8106	0.8788	0.9526	1.033	1.120	1.214	1.316	1.471	1.569
1,4-Dioxane	1.443	1.564	1.696	1.838	1.993	2.161	2.343	2.619	2.794
Toluene	0.1508	0.1635	0.1772	0.1921	0.2082	0.2257	0.2448	0.2737	0.2920
Cyclohexane	0.0123 3	0.0133 7	0.0144 9	0.0157 1	0.0170 3	0.0184 6	0.0199 9	0.0223 8	0.0238 8

Values are presented as mole fraction solubility ($10^2 \times$). Data extracted from a study on the solid-liquid equilibrium of Levetiracetam.

Experimental Protocols

The determination of solubility is a critical experimental procedure in pharmaceutical sciences. The "shake-flask" method followed by gravimetric or chromatographic analysis is a widely accepted and reliable technique for determining the equilibrium solubility of a compound.

General Protocol for Solubility Determination by the Static Gravimetric Method

This protocol outlines the general steps for determining the solubility of a solid compound in an organic solvent.

Materials:

- Levetiracetam (or **Levetiracetam-d3**)
- Selected organic solvent (e.g., methanol, ethanol, acetonitrile)
- Analytical balance
- Thermostatically controlled shaker or water bath
- Vials with airtight seals
- Syringe filters (e.g., 0.45 μm PTFE)
- Evaporating dish or pre-weighed vial
- Drying oven

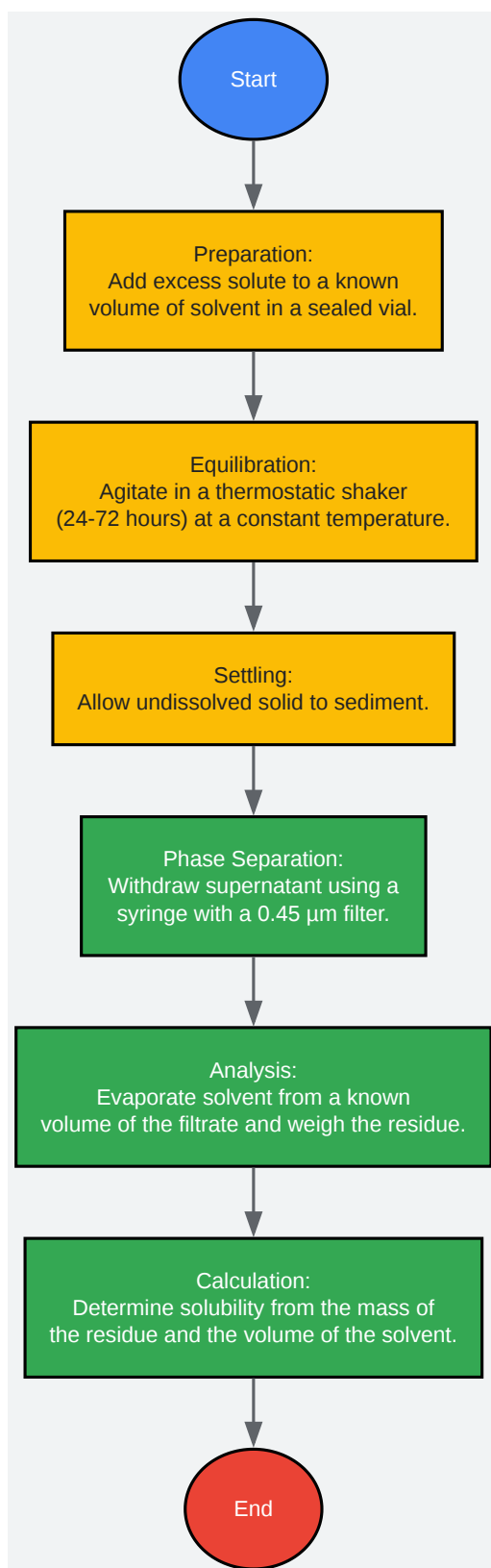
Procedure:

- **Preparation:** An excess amount of the solid solute (Levetiracetam) is added to a known volume or mass of the solvent in a sealed vial. The presence of undissolved solid is essential to ensure that the solution reaches saturation.
- **Equilibration:** The vials are placed in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 298.15 K / 25 °C). The mixture is agitated for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

- **Phase Separation:** After equilibration, the agitation is stopped, and the vials are left undisturbed in the temperature-controlled environment to allow the excess solid to settle. A clear aliquot of the supernatant is then carefully withdrawn using a syringe fitted with a filter to remove any undissolved solid particles.
- **Analysis (Gravimetric):**
 - A pre-weighed, clean, and dry evaporating dish is used.
 - A known volume or mass of the clear, saturated solution is transferred to the evaporating dish.
 - The solvent is evaporated from the dish at a controlled temperature. For volatile organic solvents, this can be done in a fume hood or with a gentle stream of inert gas.
 - The dish containing the non-volatile solute residue is then dried to a constant weight in a drying oven.
- **Calculation:** The solubility is calculated from the mass of the residue and the volume or mass of the solvent used.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedure for determining the solubility of a compound.



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Caption: Workflow for Solubility Determination.

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